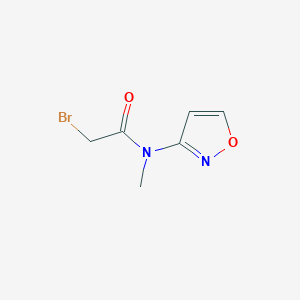![molecular formula C57H52O3P2 B15211795 (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) is a complex organic compound with potential applications in various fields of scientific research. This compound features a xanthene core substituted with dimethyl groups and phosphine ligands, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) typically involves multi-step organic reactions. The initial step often includes the preparation of the xanthene core, followed by the introduction of dimethyl groups. Subsequent steps involve the attachment of phosphine ligands through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
化学反应分析
Types of Reactions
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
科学研究应用
Chemistry
In chemistry, (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing catalytic activity in organic transformations.
Biology
In biological research, this compound can be used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence. It is employed in imaging studies to track biological processes at the cellular level.
Medicine
In medicine, the compound’s phosphine ligands have potential applications in drug delivery systems. The ability to form stable complexes with metal ions can be leveraged to deliver therapeutic agents to specific targets within the body.
Industry
In industrial applications, (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The xanthene core’s fluorescence properties also play a role in its applications as a probe in imaging studies.
相似化合物的比较
Similar Compounds
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxyphenyl)ethyl)(phenyl)phosphine): Similar structure but lacks the biphenyl group.
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-hydroxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine): Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the biphenyl group and methoxy substituent in (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) imparts unique chemical properties, such as enhanced stability and specific reactivity, making it distinct from other similar compounds.
属性
分子式 |
C57H52O3P2 |
|---|---|
分子量 |
847.0 g/mol |
IUPAC 名称 |
2-[4-(4-methoxyphenyl)phenyl]ethyl-[5-[2-[4-(4-methoxyphenyl)phenyl]ethyl-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane |
InChI |
InChI=1S/C57H52O3P2/c1-57(2)51-17-11-19-53(61(49-13-7-5-8-14-49)39-37-41-21-25-43(26-22-41)45-29-33-47(58-3)34-30-45)55(51)60-56-52(57)18-12-20-54(56)62(50-15-9-6-10-16-50)40-38-42-23-27-44(28-24-42)46-31-35-48(59-4)36-32-46/h5-36H,37-40H2,1-4H3 |
InChI 键 |
VNHWAPDRSDKZHF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C(=CC=C2)P(CCC3=CC=C(C=C3)C4=CC=C(C=C4)OC)C5=CC=CC=C5)OC6=C1C=CC=C6P(CCC7=CC=C(C=C7)C8=CC=C(C=C8)OC)C9=CC=CC=C9)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Imidazo[4,5-E]benzoxazole](/img/structure/B15211715.png)
![1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B15211718.png)
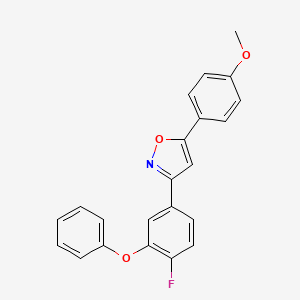
![2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate](/img/structure/B15211732.png)
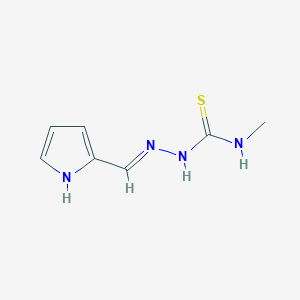
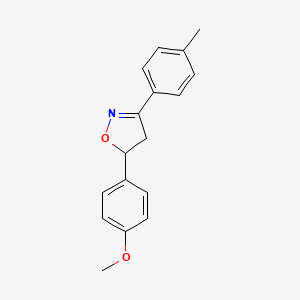
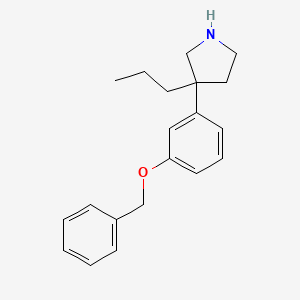
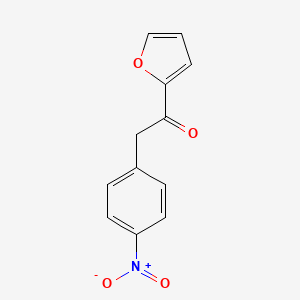
![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
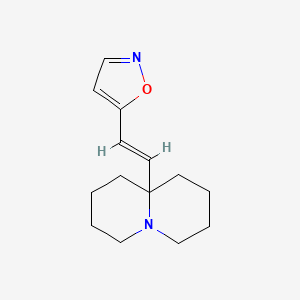
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
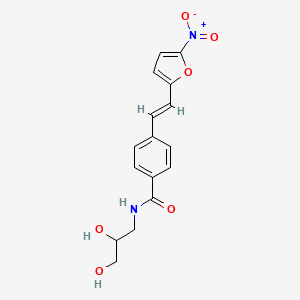
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
